molecular formula C12H9NS2 B1364944 2,5-Di(2-thienyl)-1H-pyrrole CAS No. 89814-62-0

2,5-Di(2-thienyl)-1H-pyrrole

Cat. No. B1364944
CAS RN: 89814-62-0
M. Wt: 231.3 g/mol
InChI Key: REHRCHHNCOTPBV-UHFFFAOYSA-N
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Description

2,5-Di(2-thienyl)-1H-pyrrole is a compound that has been studied for its potential applications in the field of molecular electronics . It is known for its electrochemical behavior and its ability to undergo electrochemical polymerization . This compound can be used as a monomer for the production of conducting polymers .


Synthesis Analysis

The synthesis of substituted 2,5-di(2-thienyl)pyrroles has been described in various studies . One method involves the Paal–Knorr condensation reaction . The yield can be improved by refluxing the solution of the intermediate 1,4-di-(2-thienyl)-1,4-butanedione with ammonium acetate, glacial acetic acid, and acetic anhydride .


Molecular Structure Analysis

The molecular structure of 2,5-Di(2-thienyl)-1H-pyrrole is characterized by the presence of two thiophene rings and one pyrrole ring . This structure allows for high resonance energy, electrophilic reactivity, high π-electron density, and a planar structure .


Chemical Reactions Analysis

The modification of 2,5-di(2-thienyl)pyrroles has been studied with the aim of preparing compounds that can serve as precursors of polymers and monomers showing electrical conductivity and specific photochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Di(2-thienyl)-1H-pyrrole are influenced by its molecular structure . It exhibits multi-staged redox processes and multi-colored anodic electrochromic behavior .

Scientific Research Applications

Applications in Molecular Electronics and Conducting Polymers

Electrochemical Behavior and Polymerization 2,5-Di(2-thienyl)-1H-pyrrole (DTP) has garnered significant attention for its electrochemical properties, particularly concerning its behavior during electrochemical polymerization. DTP serves as a monomer in the production of conducting polymers, which are critical components in molecular electronics. These polymers exhibit distinct electrochemical characteristics, making them suitable for various applications (Abashev, Bushueva, & Shklyaeva, 2011).

Electrochromic and Electrochemical Properties Research into the electrochromic and electrochemical properties of DTP derivatives has revealed their potential in creating electrically conductive films. These films, synthesized through electropolymerization, demonstrate significant electroactivity and robustness, making them suitable for electrochromic applications. The materials transition between different colors rapidly, indicating their utility in dynamic display systems (Hwang, Son, & Shim, 2010).

Organic Electroluminescent Devices The strong fluorescence emitted by certain DTP derivatives when they possess an electron-withdrawing group has been leveraged in organic electroluminescent devices. These materials, especially those featuring a ketene dithioacetal S,S-dioxide group, have showcased high performance as efficient dopants in the emitting layers of these devices, thus enhancing luminous efficiency (Yanai et al., 2000).

Future Directions

The future directions for the study of 2,5-Di(2-thienyl)-1H-pyrrole include its potential use in various branches of science and technology . This includes its use in the production of antistatic and anticorrosion coatings, bioelectrochemical sensors, artificial “muscles” and “electronic noses”, accumulator batteries and transistors, light-emitting diodes, and transparent materials for electrodes .

properties

IUPAC Name

2,5-dithiophen-2-yl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHRCHHNCOTPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102100-20-9
Record name 1H-Pyrrole, 2,5-di-2-thienyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102100-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00400288
Record name 2,5-Di(thiophen-2-yl)-1H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Di(2-thienyl)-1H-pyrrole

CAS RN

89814-62-0
Record name 2,5-Di(thiophen-2-yl)-1H-pyrrole
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URL https://comptox.epa.gov/dashboard/DTXSID00400288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Di(2-thienyl)-1H-pyrrole
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Synthesis routes and methods

Procedure details

A solution of 2-thiophene carboxaldehyde (6) in DMF is added under nitrogen to a suspension of sodium cyanide in DMF. The mixture is stirred and the 3-dimethylamino-1-(2-thienyl)-propanone (5) is added slowly. The mixture is allowed to stand overnight and the 1,4-Di-(2-thienyl)-1,4-butanedione product (7) is extracted with dichloromethane in 64% yield. 2,5,-Di-(2-thienyl)-pyrrole (DTP) can be produced in 80% yield by refluxing (7) for 12 hours with ammonium acetate in a mixture of acetic acid and acetic anhydride. The acid acts as a catalyst and the anhydride as a water scavenger which drives the equilibrium reaction towards the desired product. An N-substituted derivative of 2,5-DTP (9) may be produced by using an appropriate primary amine instead of ammonium acetate. The yield of (9) is often comparable to that of 2,5-DTP but does exhibit some dependence on the substituent group R; in particular, if R is bulky the yield may decrease substantially. Where appropriate, yields may be improved by the use of a benzene/acetic acid solvent system thus allowing the azeotropic removal of water from the reaction mixture by attaching a Dean-Stark trap. Alternatively, a stronger acid catalyst such as titanium (IV) chloride can be used.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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